2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent is used to replace a leaving group on a precursor molecule . The reaction conditions often require the use of polar aprotic solvents and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while reduction reactions may yield fluorinated amines or hydrocarbons.
Scientific Research Applications
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Properties
Molecular Formula |
C10H20F2N2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2-difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-7-4-14(9(3)8(7)2)6-10(11,12)5-13/h7-9H,4-6,13H2,1-3H3 |
InChI Key |
LIHDAWTXLCFNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C1C)C)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.